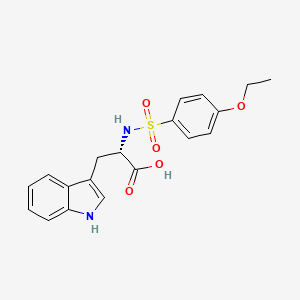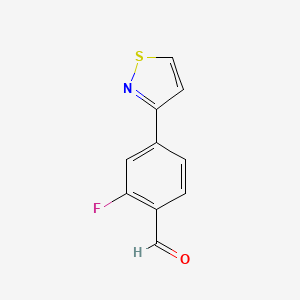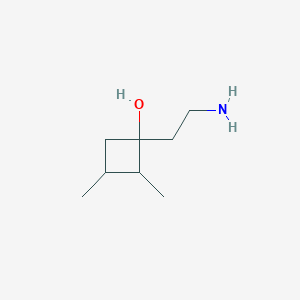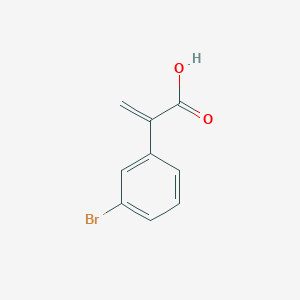
2-(3-Bromophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H7BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of phenylpropanoic acid derivatives under controlled conditions to achieve selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for 2-(3-Bromophenyl)prop-2-enoic acid often involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the prop-2-enoic acid moiety can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted phenylpropanoic acids, oxidized carboxylic acids, and reduced derivatives of the original compound .
Scientific Research Applications
2-(3-Bromophenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and the prop-2-enoic acid moiety play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid: Similar in structure but with different substitution patterns on the phenyl ring.
Acrylic acid: Lacks the bromine atom and phenyl ring, but shares the prop-2-enoic acid moiety.
Indole derivatives: Contain similar aromatic structures but differ in functional groups and overall reactivity
Uniqueness
2-(3-Bromophenyl)prop-2-enoic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-(3-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-5H,1H2,(H,11,12) |
InChI Key |
ACNJFRCCLWKKAY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


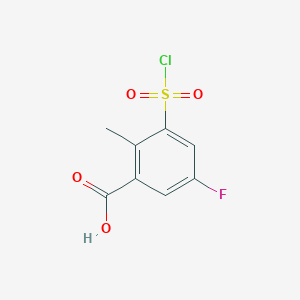
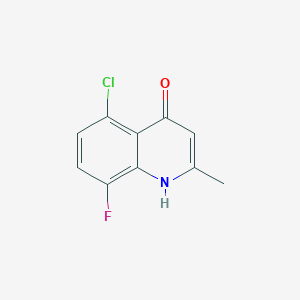

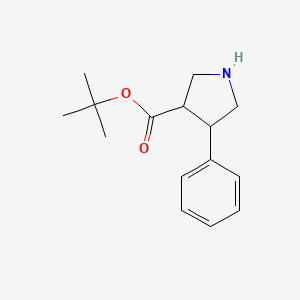
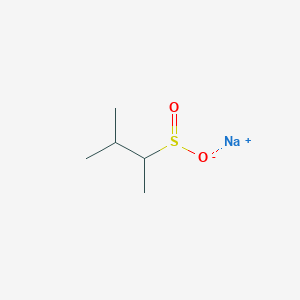
![1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol](/img/structure/B15254131.png)
![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B15254136.png)
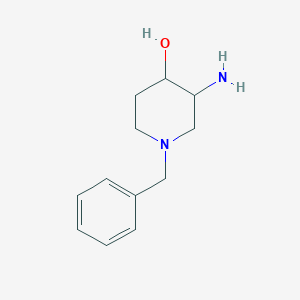
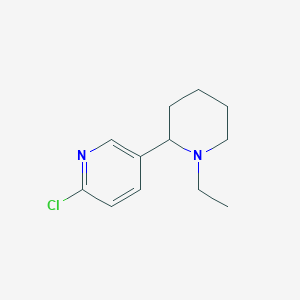
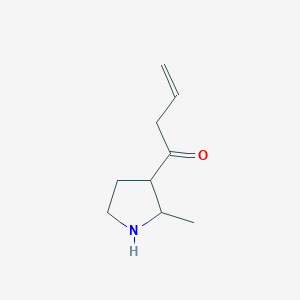
![3-Benzyl-6-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15254151.png)
